3,9-Diazaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVCLQNSSTHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,9 Diazaspiro 5.5 Undecane and Its Derivatives
Foundational and Evolving Approaches to the Spiro[5.5]undecane Framework
The construction of the 3,9-diazaspiro[5.5]undecane core has been built upon foundational synthetic strategies that have evolved over time to improve efficiency and yield. These approaches include classical multi-step pathways and innovative spirocyclization techniques.
Classical Synthetic Pathways and Their Mechanistic Considerations
One of the classical and foundational routes to the this compound skeleton involves a multi-step sequence starting from readily available precursors such as N-benzyl piperidine-4-ketone and ethyl cyanoacetate. This pathway relies on a series of well-established organic reactions to construct the two piperidine (B6355638) rings around a central spirocyclic carbon atom.
The mechanism of this classical approach can be understood through the following key transformations:
Knoevenagel Condensation: The synthesis is typically initiated by a Knoevenagel condensation between N-benzyl piperidine-4-ketone and a malonic acid derivative like ethyl cyanoacetate. This reaction, usually base-catalyzed, forms a more reactive α,β-unsaturated system.
Michael Addition: The second piperidine ring is then constructed through a double Michael addition. An amine, often ammonia or a primary amine, acts as the nucleophile, adding to the β-carbon of the α,β-unsaturated system. A second intramolecular Michael addition then follows, leading to the formation of the second six-membered ring.
Cyclization and Decarboxylation: Subsequent reactions, such as hydrolysis and decarboxylation, are often necessary to remove ester or cyano groups and to form the final this compound core.
Spirocyclization Strategies Involving Pyridine Substrates
An evolving and more direct approach to the this compound framework involves the intramolecular spirocyclization of 4-substituted pyridine derivatives. This strategy offers a more convergent route to the target molecule.
The general methodology involves a pyridine ring bearing a side chain at the 4-position, which contains a nucleophilic component. The key steps of this process are:
Activation of the Pyridine Ring: The pyridine ring is first activated towards nucleophilic attack. This is commonly achieved by reacting the pyridine with an activating agent, such as ethyl chloroformate. This forms a reactive N-acylpyridinium salt.
Intramolecular Nucleophilic Addition: The nucleophile on the side chain, often a β-dicarbonyl compound or a similar soft nucleophile, then attacks the activated pyridine ring, typically at the 2- or 6-position.
Spirocyclization: This intramolecular addition leads to the formation of the spirocyclic junction and the second piperidine ring. The presence of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can facilitate this cyclization step. uiowa.edu
This method provides a powerful tool for the construction of substituted 3,9-diazaspiro[5.5]undecanes, allowing for the introduction of diversity through the choice of the pyridine precursor and the nucleophilic side chain. uiowa.edu
Modern Synthetic Innovations and High-Efficiency Protocols
Cascade Cyclization Reactions: Double Michael Addition Methodologies
Cascade reactions, also known as tandem or domino reactions, have emerged as a highly efficient strategy for the synthesis of complex molecules like this compound from simple starting materials in a single pot. One prominent example is the use of a double Michael addition reaction.
This approach typically involves the reaction of a suitable nitrogen-containing nucleophile with a bis-electrophile. For instance, the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones has been shown to produce diazaspiro[5.5]undecane derivatives in excellent yields. researchgate.net
The mechanistic pathway for this cascade reaction can be summarized as follows:
First Michael Addition: A base, such as diethylamine, deprotonates the active methylene (B1212753) group of the N,N-dimethylbarbituric acid, which then acts as a nucleophile and adds to one of the α,β-unsaturated ketone moieties of the diarylidene acetone.
Second Michael Addition (Intramolecular): The resulting enolate then undergoes an intramolecular Michael addition to the second α,β-unsaturated system, leading to the formation of the second six-membered ring and the spirocyclic core.
This methodology is highly attractive due to its operational simplicity, high atom economy, and the ability to generate complex molecular architectures in a single synthetic operation.
Multi-Step Synthesis via Intermediate Compounds (e.g., Dicyanocarbodiimide B, Carbodiimide C, Diamine D)
A notable high-efficiency, multi-step synthesis for this compound template compounds has been developed to overcome the low yields and harsh reaction conditions of some classical methods. This process utilizes specific intermediate compounds, which can be isolated and characterized at each stage.
The key intermediates in this pathway are:
Dicyanocarbodiimide B: This intermediate is generated from the reaction of N-benzyl piperidine-4-ketone and ethyl cyanoacetate in a suitable solvent.
Carbodiimide C: Dicyanocarbodiimide B undergoes selective hydrolysis and decarboxylation in an acidic environment to yield Carbodiimide C.
Diamine D: The final core structure is obtained through the reduction of Carbodiimide C.
This systematic approach allows for better control over the reaction and facilitates the preparation of the target compound on a larger scale with good yields.
Acid-Catalyzed Hydrolysis and Reductive Pathways (e.g., Lithium Aluminum Hydride Reduction)
The final steps in the multi-step synthesis described above involve acid-catalyzed hydrolysis and a powerful reduction. These are crucial transformations for arriving at the desired this compound core.
Acid-Catalyzed Hydrolysis: The dicyanocarbodiimide B intermediate is treated with a strong acid, such as sulfuric acid, to hydrolyze the cyano and ester groups, leading to the formation of a dicarboxylic acid, which can then be further transformed into Carbodiimide C. This step is essential for removing the activating groups and preparing the molecule for the final reduction.
Lithium Aluminum Hydride (LAH) Reduction: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides, imides, and other carbonyl functionalities to the corresponding amines. In this synthesis, LAH is used to reduce the carbonyl groups in Carbodiimide C to methylene groups, thus forming the saturated piperidine rings of the final Diamine D, which is the this compound scaffold. This reduction is a highly effective and widely used method for the final stage of such syntheses. ic.ac.ukorgsyn.orgorganic-chemistry.orgrushim.ru
Table 1: Summary of Synthetic Methodologies for this compound
| Methodology | Key Features | Starting Materials (Examples) | Key Intermediates/Reagents |
|---|---|---|---|
| Classical Synthetic Pathways | Multi-step, foundational routes. | N-benzyl piperidine-4-ketone, ethyl cyanoacetate | Knoevenagel and Michael adducts |
| Spirocyclization of Pyridine Substrates | Convergent, intramolecular cyclization. | 4-substituted pyridines | N-acylpyridinium salt, Ti(OiPr)₄ |
| Cascade Cyclization (Double Michael Addition) | High-efficiency, one-pot reaction. | N,N-dimethylbarbituric acid, diarylidene acetones | Diethylamine (base) |
| Multi-Step Synthesis via Intermediates | Scalable, controlled synthesis. | N-benzyl piperidine-4-ketone, ethyl cyanoacetate | Dicyanocarbodiimide B, Carbodiimide C, Diamine D |
| Acid-Catalyzed Hydrolysis and LAH Reduction | Final stage functional group transformation. | Carbodiimide C | Sulfuric acid, Lithium Aluminum Hydride |
Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Hydrogenolysis/Hydrogenation)
Metal-catalyzed transformations, particularly those involving palladium, are pivotal in the synthesis and modification of this compound derivatives. Palladium-on-carbon (Pd/C) is a frequently employed catalyst for hydrogenation and hydrogenolysis reactions, valued for its efficiency in deprotecting nitrogen atoms. nih.govchemrxiv.org
Hydrogenolysis is a key reaction for the cleavage of N-benzyl protecting groups, which are commonly used during the synthesis of complex molecules due to their stability. chemrxiv.org The process involves the catalytic cleavage of the carbon-nitrogen bond with hydrogen gas. In the context of this compound synthesis, N-benzylated intermediates are often deprotected using Pd/C-catalyzed hydrogenation to yield the free secondary amines. nih.govsoton.ac.uk For instance, the synthesis of various amidated this compound analogs involves a late-stage catalytic hydrogenolysis using H2 and Pd/C in ethanol to remove a benzyl group before final deprotection steps. soton.ac.uk
The effectiveness of this deprotection can, however, be influenced by the substrate and reaction conditions. The amine products can coordinate to the palladium catalyst, potentially leading to catalyst poisoning and reduced activity. nih.gov To overcome this, reaction conditions such as temperature and pressure may need to be optimized. nih.gov In some cases, additives are used to facilitate the reaction. For example, the combined use of a heterogeneous acid catalyst like niobic acid-on-carbon (Nb2O5/C) with Pd/C has been shown to effectively facilitate the hydrogenative deprotection of N-benzyl groups, allowing for excellent yields without a separate neutralization step. nih.gov
Palladium-catalyzed hydrogenation is also crucial for saturating double bonds within the molecular framework, should any unsaturated precursors be used. researchgate.net For example, synthetic strategies starting from heterocyclic aldehydes can involve a Robinson annelation to create unsaturated spiro compounds, which are then hydrogenated to yield the saturated 3-heterospiro[5.5]undecane core. semanticscholar.org The choice of palladium catalyst and reaction conditions is critical to ensure high chemoselectivity, preventing the unwanted reduction of other functional groups present in the molecule. researchgate.net
| Transformation | Catalyst | Reagents | Purpose | Reference |
| Hydrogenolysis | Pd/C | H₂, EtOH | N-Benzyl deprotection | soton.ac.uk |
| Hydrogenation | Pd/C | H₂ | Saturation of C=C bonds | semanticscholar.org |
| Facilitated Hydrogenolysis | Pd/C and Nb₂O₅/C | H₂ | N-Benzyl deprotection | nih.gov |
Chemo- and Regioselective Synthesis of Novel Spiro-Heterocycles
The synthesis of novel spiro-heterocycles based on the this compound framework often relies on chemo- and regioselective reactions to construct the desired molecular architecture with high precision. semanticscholar.orgmdpi.com A key strategy involves the cyclocondensation of multifunctional piperidine derivatives with various nucleophiles. semanticscholar.orgresearchgate.net
One notable approach utilizes 3,5-diaroyl-2,6-diaryl-4-cyano-4-ethoxycarbonyl-piperidines as versatile synthons. semanticscholar.org The presence of multiple reactive sites—cyano, ester, and aroyl groups—allows for controlled reactions. semanticscholar.org For example, the reaction of these piperidine derivatives with urea or thiourea in the presence of a base like sodium methoxide leads to the formation of complex spiro-heterocycles such as 5-amino-7,11-diaroyl-8,10-diaryl-3-hydroxy-2,4,9-triazaspiro[5.5]undeca-2,4-dien-1-ones. semanticscholar.orgresearchgate.net
The chemo- and regioselectivity of these transformations are dictated by the nature of the reactants and the reaction conditions. mdpi.com The nucleophile selectively attacks specific carbonyl or cyano groups on the piperidine ring, leading to the formation of a new heterocyclic ring fused at the spiro center. For instance, reaction with hydrazine hydrate or hydroxylamine hydrochloride can yield five-membered spiro heterocycles instead of six-membered ones. researchgate.net This highlights the ability to selectively form different ring sizes based on the chosen nucleophile, demonstrating a high degree of control over the synthetic outcome. researchgate.net These methods provide a straightforward pathway to novel spiro compounds by leveraging the inherent reactivity of strategically functionalized piperidine precursors. semanticscholar.org
Strategic Implementation of Protecting Group Chemistry in this compound Synthesis
The synthesis of functionalized this compound derivatives requires a meticulous strategy for the protection and deprotection of the two secondary amine groups. soton.ac.uk The symmetrical nature of the parent compound means that selective mono-functionalization is challenging without the use of protecting groups. By protecting one nitrogen atom, the other can be selectively modified.
Selection and Application of Nitrogen Protecting Groups (e.g., Benzyl, Tert-Butyloxycarbonyl (Boc), Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), Carbobenzoxy (Cbz), Methoxycarbonyl, Ethoxycarbonyl, Ethanoyl)
The choice of a nitrogen protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. biosynth.com Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable in multi-step syntheses. biosynth.com
Tert-Butyloxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups for amines in this context. soton.ac.ukresearchgate.net It is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The commercially available N-Boc-3,9-diazaspiro[5.5]undecane is a common starting material for the synthesis of selectively N9-substituted derivatives. soton.ac.uknih.gov The Boc group is stable to basic conditions and hydrogenolysis but is readily cleaved under acidic conditions. biosynth.comhighfine.com
Benzyl (Bn): The benzyl group is introduced via N-alkylation with benzyl bromide or a similar reagent. nih.gov It is highly stable to both acidic and basic conditions, making it a robust protecting group during various synthetic transformations. biosynth.com Its primary mode of removal is through palladium-catalyzed hydrogenolysis. nih.gov
Carbobenzoxy (Cbz): The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). highfine.com Like the benzyl group, it is stable to a range of conditions but is also susceptible to removal by hydrogenolysis. biosynth.commissouri.edu It can also be removed by strong acids like HBr in acetic acid. biosynth.com
Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. highfine.com Its key feature is its lability to basic conditions (e.g., piperidine), while being stable to acidolysis and hydrogenolysis. biosynth.comhighfine.com This makes it orthogonal to both Boc and Benzyl/Cbz groups, which is highly advantageous in complex syntheses. biosynth.comnih.gov
Allyloxycarbonyl (Alloc): The Alloc group is introduced using Alloc-Cl or Alloc₂O. highfine.com It is stable to both acidic and basic conditions used to cleave Boc and Fmoc groups, respectively. highfine.com The Alloc group is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. biosynth.comhighfine.com
The following table summarizes the properties of commonly used nitrogen protecting groups in the synthesis of this compound and related compounds.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Stability |
| Tert-Butyloxycarbonyl | Boc | Boc₂O | Acid (e.g., TFA, HCl) soton.ac.uk | Base, Hydrogenolysis highfine.com |
| Benzyl | Bn | Benzyl Bromide | H₂/Pd-C nih.gov | Acid, Base biosynth.com |
| Carbobenzoxy | Cbz | Benzyl Chloroformate | H₂/Pd-C, HBr/AcOH biosynth.com | Base, Mild Acid biosynth.com |
| Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) highfine.com | Acid, Hydrogenolysis highfine.com |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc₂O | Pd(0) + scavenger highfine.com | Acid, Base highfine.com |
Deprotection Strategies and Their Influence on Yield and Purity
For Boc-protected intermediates, deprotection is typically achieved under acidic conditions. soton.ac.uk A common method involves using a solution of hydrochloric acid in a solvent like methanol or 1,4-dioxane. soton.ac.uk Another option is trifluoroacetic acid (TFA) in dichloromethane. soton.ac.uk These methods are generally high-yielding and clean, as the byproducts (isobutylene and carbon dioxide) are volatile. However, care must be taken if other acid-sensitive functional groups are present in the molecule.
The removal of Benzyl and Cbz groups is most commonly accomplished via palladium-catalyzed hydrogenolysis. soton.ac.ukorganic-chemistry.org This method is valued for its mild and neutral reaction conditions. missouri.edu The reaction is typically carried out at room temperature under an atmosphere of hydrogen gas with a Pd/C catalyst in a solvent like ethanol or methanol. soton.ac.uk The efficiency of the reaction can be affected by catalyst quality and the presence of impurities that may act as catalyst poisons. nih.gov Incomplete reactions can complicate purification, leading to lower yields of the desired product. The successful removal of the catalyst by filtration is also crucial for ensuring the purity of the final compound. nih.gov
Chemical Transformations and Derivatization of 3,9 Diazaspiro 5.5 Undecane Skeletons
Functionalization at Nitrogen Centers
The secondary amines at the 3- and 9-positions are nucleophilic and readily undergo a variety of chemical reactions, allowing for the introduction of a wide range of substituents. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting molecules.
Alkylation and acylation are fundamental methods for functionalizing the nitrogen centers of 3,9-diazaspiro[5.5]undecane. These reactions typically proceed under standard conditions, utilizing the nucleophilicity of the secondary amines.
Alkylation: The introduction of alkyl groups is commonly achieved by reacting the diazaspirocycle with alkyl halides. For instance, the synthesis of N-benzylated derivatives can be performed using benzyl bromide in the presence of a base like triethylamine (Et₃N) in a suitable solvent such as dichloromethane (CH₂Cl₂). This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
Acylation: Acylation introduces a carbonyl group adjacent to the nitrogen atom, forming an amide. This transformation can be accomplished using various acylating agents.
Acyl Chlorides and Anhydrides: Reagents like acetic anhydride or methyl chloroformate react with this compound, often in the presence of a base, to yield the corresponding N-acetyl or N-methoxycarbonyl derivatives, respectively soton.ac.uk.
HBTU-Mediated Condensation: Amide bonds can also be formed by coupling carboxylic acids to the nitrogen centers using peptide coupling reagents. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or its analogue O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are effective for this purpose google.com. These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the formation of an active ester from the carboxylic acid, which is then readily attacked by the amine of the diazaspirocycle.
Table 1: Examples of N-Functionalization Reactions
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| tert-Butyl this compound-3-carboxylate | Acetic Anhydride / Et₃N | Acylation | tert-Butyl 9-acetyl-3,9-diazaspiro[5.5]undecane-3-carboxylate |
| tert-Butyl this compound-3-carboxylate | Benzyl Bromide / Et₃N | Alkylation | tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate |
| This compound | Carboxylic Acid / HATU / DIPEA | Amide Coupling | N-Acyl-3,9-diazaspiro[5.5]undecane |
The selective functionalization of one nitrogen atom over the other is a key strategy in the synthesis of complex molecules. This is often achieved by using a protecting group on one of the nitrogens, such as the tert-butyloxycarbonyl (Boc) group. The unprotected nitrogen can then be selectively alkylated or acylated, followed by deprotection to yield the mono-substituted product or further functionalization at the second nitrogen.
3-Benzyl-3,9-Diazaspiro[5.5]undecane: This derivative is synthesized by reacting the mono-Boc-protected this compound with benzyl bromide, followed by the removal of the Boc group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) soton.ac.uk.
3-Methyl-3,9-Diazaspiro[5.5]undecane: Similarly, methylation can be achieved using a methylating agent on the mono-protected scaffold before deprotection.
3-Cyclobutyl-3,9-Diazaspiro[5.5]undecane: The cyclobutyl moiety can also be introduced onto the diazaspiro skeleton. While the direct synthesis of the simple N-cyclobutyl derivative is not widely detailed, more complex structures incorporating this motif, such as 6-(9-cyclobutyl-3,9-diazaspiro[5.5]undecan-3-yl)-N-cyclopropyl-3-pyridinecarboxamide, have been synthesized, demonstrating the viability of introducing such alkyl groups onto the core structure guidechem.com.
Modifications of the Carbon Spirocyclic Framework
While less common than N-functionalization, modifications to the carbon backbone of the this compound system are critical for creating highly complex and diverse molecular architectures.
The introduction of carbonyl groups into the spirocyclic framework leads to the formation of lactam and dione structures, which are of significant interest in medicinal chemistry.
Diazaspiro[5.5]undecane-tetraones and -triones: Research on the closely related 2,4-diazaspiro[5.5]undecane isomer has demonstrated synthetic routes to highly functionalized cores. For example, 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones have been prepared through the reaction of diarylideneacetones with barbituric acid researchgate.netresearchgate.net. A similar strategy, using 2-thiobarbituric acid, yields the corresponding 3-thioxo-diazaspiro[5.5]undecane-1,5,9-trione derivatives researchgate.net. These reactions showcase how the carbon framework can be constructed with multiple carbonyl functionalities through condensation reactions.
This compound-2,4-dione: This dione derivative, featuring two carbonyl groups within one of the piperidine (B6355638) rings, is a known compound. While specific, detailed synthetic procedures are not prevalent in peer-reviewed literature, its availability from chemical suppliers indicates established synthetic pathways exist.
Direct functionalization of the saturated carbon atoms of the this compound ring system via reactions like halogenation is challenging due to the low reactivity of sp³-hybridized C-H bonds. Such transformations typically require harsh conditions involving free radicals, which can lead to a lack of selectivity and multiple products. The literature reviewed does not provide specific examples of direct halogenation or other electrophilic/nucleophilic substitutions on the carbocyclic framework of this compound itself. Such modifications are more commonly achieved by building the spirocyclic system from already functionalized precursors.
Construction of Advanced Spirocyclic Architectures
The this compound scaffold serves as a foundational element for the construction of more elaborate polycyclic systems. Its rigid structure and bifunctional nature make it an ideal starting point for creating molecules with defined three-dimensional orientations.
One approach involves using the diazaspiro core as a scaffold to which other ring systems are attached. For example, a divergent synthesis has been described to introduce various substituents (like butyl or phenyl groups) at the C-1 or C-5 positions of the carbon framework, demonstrating a pathway to more complex substituted spirocycles researchgate.net.
Furthermore, related diazaspiro isomers are frequently incorporated into larger, fused heterocyclic systems. For instance, extensive research has been conducted on 1,9-diazaspiro[5.5]undecanes that are fused with arene and heteroarene rings nih.govnih.gov. These advanced architectures, such as benzene-fused or imidazole-fused diazaspiro-undecanes, are synthesized to explore novel biological activities, from anti-arrhythmic agents to receptor antagonists nih.gov. While these examples involve a different isomer, they illustrate a broader strategy where the diazaspiro motif is a key component in the design of complex, polycyclic molecules.
Ring Expansion and Contraction Strategies
While the this compound framework is a common target in medicinal chemistry, specific examples of ring expansion and contraction strategies directly involving this skeleton are not extensively documented in publicly available scientific literature. However, general principles of heterocyclic chemistry allow for the theoretical application of established ring expansion and contraction methodologies to this spirocyclic system. These transformations would offer pathways to novel spirocyclic structures with altered ring sizes, potentially leading to unique pharmacological profiles.
Ring Expansion:
Ring expansion reactions of N-heterocycles can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement, Beckmann rearrangement, and Schmidt reaction. For the this compound core, these reactions would typically involve the introduction of a suitable functional group adjacent to one of the nitrogen atoms, which can then undergo rearrangement to insert an atom into the ring.
For instance, a hypothetical ring expansion could involve the conversion of a ketone derivative of one of the piperidine rings into an oxime, followed by a Beckmann rearrangement to yield a diazepan-fused spirocycle. The choice of reagents and reaction conditions would be critical in controlling the regioselectivity of the expansion.
Ring Contraction:
Similarly, ring contraction of piperidine rings within the this compound skeleton could theoretically be accomplished through methods such as the Favorskii rearrangement of an α-halo ketone derivative or through photochemical approaches. These reactions would lead to the formation of spirocycles containing five-membered rings, such as pyrrolidine, fused to the remaining piperidine ring.
The successful application of these strategies would heavily depend on the stability of the intermediates and the steric and electronic effects of the spirocyclic core. The lack of specific reported examples highlights a potential area for future research in the synthetic chemistry of spirocyclic compounds.
Table 1: Theoretical Ring Expansion and Contraction Strategies for this compound
| Transformation | General Method | Hypothetical Substrate | Expected Product Core |
| Ring Expansion | Beckmann Rearrangement | Oxime of a 3,9-diazaspiro[5.5]undecanone derivative | Diazepane-piperidine spirocycle |
| Tiffeneau-Demjanov Rearrangement | β-amino alcohol derivative | Expanded ketone-containing spirocycle | |
| Ring Contraction | Favorskii Rearrangement | α-halo ketone derivative | Pyrrolidine-piperidine spirocycle |
| Photochemical Rearrangement | Suitably substituted piperidine derivative | Contracted spirocyclic system |
Synthesis of Fused Heterocyclic Derivatives
The synthesis of fused heterocyclic derivatives of this compound is a more explored area, offering a powerful strategy to create complex, multi-cyclic molecules with diverse biological activities. The two nitrogen atoms of the spirocycle provide reactive sites for the construction of fused rings, most commonly through condensation and cycloaddition reactions.
Fused Pyrimidine Derivatives:
The formation of a fused pyrimidine ring onto the this compound scaffold can be achieved by reacting a diamine precursor with a 1,3-dielectrophile. For instance, a derivative of this compound bearing an amino group adjacent to one of the ring nitrogens can react with β-dicarbonyl compounds or their equivalents to construct a pyrimidine ring. The reaction typically proceeds through a condensation mechanism, leading to the formation of a pyrimido[1,2-a] or a pyrimido[4,5-c] type fused system, depending on the substitution pattern of the starting spirocycle.
Fused Triazole Derivatives:
The synthesis of fused triazole derivatives often utilizes cycloaddition reactions, particularly the [3+2] cycloaddition between an azide and an alkyne. A common strategy involves the introduction of an azide functionality on a substituent attached to one of the nitrogen atoms of the this compound core. Subsequent intramolecular cycloaddition with a suitably positioned alkyne group can lead to the formation of a triazolo-fused spirocyclic system. This approach allows for the creation of complex heterocyclic systems with a high degree of regiocontrol.
Another approach involves the reaction of a hydrazine-substituted this compound with a reagent containing a C=N-N or N=C-S moiety, leading to the formation of a fused triazole or thiadiazole ring, respectively.
Table 2: Examples of Fused Heterocyclic Derivatives of this compound
| Fused Heterocycle | Synthetic Strategy | Key Reagents | Resulting Fused System |
| Pyrimidine | Condensation Reaction | β-Dicarbonyl compounds, Enaminones | Pyrimido-diazaspiro-undecane |
| Triazole | Intramolecular [3+2] Cycloaddition | Azide and alkyne functionalities | Triazolo-diazaspiro-undecane |
| Triazole | Condensation/Cyclization | Hydrazine derivatives, Isothiocyanates | Triazolo- or Thiadiazolo-diazaspiro-undecane |
These chemical transformations and derivatizations of the this compound skeleton underscore its importance as a versatile building block in the design and synthesis of novel heterocyclic compounds. While some areas, such as ring expansion and contraction, remain to be fully explored, the existing methodologies for the synthesis of fused derivatives continue to provide a rich platform for the development of new chemical entities with potential therapeutic applications.
Spectroscopic and Structural Elucidation Methodologies
Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
Spectroscopic methods are fundamental to understanding the chemical structure of a molecule like 3,9-Diazaspiro[5.5]undecane in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy : In a ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the carbons adjacent to the nitrogen atoms (C2, C4, C8, C10) and the protons on the other methylene (B1212753) groups (C1, C7). The chemical shifts of the α-protons would be downfield compared to the β-protons due to the deshielding effect of the adjacent nitrogen atoms. The N-H protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. Spin-spin coupling between adjacent non-equivalent protons would result in complex splitting patterns (multiplets), providing information about the connectivity of the atoms.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, one would expect to see signals for the spiro carbon (C5), the carbons adjacent to the nitrogen atoms (C2, C4, C8, C10), and the remaining methylene carbons (C1, C7). The chemical shifts would confirm the presence of sp³-hybridized carbons in different chemical environments.
Conformational Analysis : Variable temperature NMR studies and the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations (via NOESY or ROESY experiments) would provide insight into the conformational dynamics of the two piperidine (B6355638) rings. It would be expected that the rings adopt chair conformations to minimize steric strain, and these experiments could reveal the preferred orientation and whether ring inversion occurs at a measurable rate.
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching : A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine groups. The shape and position of this band can be indicative of hydrogen bonding.
C-H Stretching : Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the stretching vibrations of the C-H bonds in the methylene (CH₂) groups.
C-H Bending : Absorption bands in the 1400-1500 cm⁻¹ region due to the scissoring and bending vibrations of the CH₂ groups.
C-N Stretching : Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹, corresponding to C-N bond stretching.
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound (C₉H₁₈N₂, calculated exact mass: 154.1470). nih.gov This allows for the unambiguous determination of its elemental composition.
Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z = 154. This ion would then undergo characteristic fragmentation. The fragmentation pattern for diazaspiroalkanes typically involves cleavage of the bonds alpha to the nitrogen atoms and ring fragmentation. Expected fragments could result from the loss of alkyl radicals or the cleavage of one of the piperidine rings, leading to stable nitrogen-containing cations. Analysis of these fragment ions helps to piece together the molecular structure.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound (or a suitable salt, like the dihydrochloride), a precise map of electron density can be generated, revealing the exact position of each atom.
For this compound, a crystallographic study would unequivocally confirm the spirocyclic nature of the molecule. It would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the expected chair conformation of the two piperidine rings, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. The analysis would detail the degree of flattening or puckering in each ring and the specific orientation they adopt relative to one another around the central spiro carbon.
The crystal structure reveals how molecules are arranged in the solid-state lattice, which is governed by intermolecular forces. For this compound, the secondary amine groups (N-H) are capable of acting as hydrogen bond donors, while the nitrogen lone pairs are hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing would be dominated by a network of intermolecular N-H···N hydrogen bonds, linking the molecules into chains, sheets, or a three-dimensional network. The analysis would detail the geometry (distances and angles) of these hydrogen bonds and identify any other significant, weaker interactions (like C-H···π or van der Waals forces) that contribute to the stability of the crystal lattice. soton.ac.uk
Chromatographic Techniques for Compound Purification and Reaction Monitoring
Chromatography is an essential analytical methodology for separating, identifying, and purifying components within a mixture. In the context of synthesizing and analyzing this compound and its derivatives, various chromatographic techniques are employed to monitor the progress of chemical reactions, assess the purity of the final compound, and isolate synthetic intermediates.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound and its derivatives. longdom.org It is widely utilized for both qualitative and quantitative analysis, making it ideal for tracking the consumption of reactants and the formation of products throughout a synthesis. longdom.org Purity assessment of the final product is also routinely performed using HPLC. longdom.org
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In this setup, a non-polar stationary phase (often a C18-modified silica) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. Detection is typically achieved using a UV-Vis detector, as many organic molecules absorb ultraviolet light. longdom.org For compounds lacking a strong chromophore, such as the parent this compound, derivatization or the use of alternative detectors like mass spectrometry (LC-MS) may be necessary. lcms.cz
A typical HPLC method for assessing the purity of a synthetic intermediate like tert-Butyl this compound-3-carboxylate would involve the conditions outlined in the table below.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value/Description |
|---|---|
| Column | C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its high resolution and sensitivity, it is an excellent method for purity analysis. researchgate.net However, the parent this compound, with its two secondary amine groups, is highly polar and has a relatively low volatility, making it unsuitable for direct GC analysis.
To overcome this limitation, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis. Common derivatization strategies for amines include acylation or silylation. These reactions replace the active hydrogen atoms on the nitrogen with non-polar groups, reducing intermolecular hydrogen bonding and increasing volatility.
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for detection. The enantiomeric purity of chiral derivatives can also be determined using specialized chiral GC columns. researchgate.net
Table 2: Typical GC Temperature Program for a Derivatized Analyte
| Parameter | Value/Description |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C (FID) |
| Oven Program | Initial: 100 °C, hold 2 min |
| Ramp: 15 °C/min to 280 °C |
Column chromatography is an indispensable preparative technique used for the purification of compounds on a larger scale, from milligrams to kilograms. It is the primary method for isolating synthetic intermediates and the final this compound products from crude reaction mixtures. nih.govmedchemexpress.com The principle is similar to HPLC, but it operates under lower pressure and is designed for purification rather than analysis.
The most common stationary phase is silica (B1680970) gel, a polar adsorbent. A crude mixture is loaded onto the top of the silica gel column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through it. Separation is achieved based on the differential adsorption of the components to the silica gel. Non-polar compounds have weaker interactions with the stationary phase and elute first, while more polar compounds are retained longer and elute later.
For intermediates like tert-Butyl this compound-3-carboxylate, a typical mobile phase might consist of a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes. medchemexpress.com The fractions are collected as they exit the column and are analyzed by a simpler technique, such as Thin-Layer Chromatography (TLC), to identify those containing the pure desired product.
Table 3: Example of a Column Chromatography Purification Scheme
| Parameter | Value/Description |
|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient elution, e.g., starting with 10% Ethyl Acetate in Hexanes, gradually increasing to 50% Ethyl Acetate |
| Sample Loading | Dry loading (adsorbed onto a small amount of silica) or direct liquid loading |
| Fraction Collection | Performed in test tubes or bottles |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules based on the principles of quantum mechanics. For 3,9-Diazaspiro[5.5]undecane, these methods can elucidate its geometry, stability, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization), predict the molecule's vibrational modes (vibrational frequencies), and calculate its nuclear magnetic resonance (NMR) spectrum. nih.govmdpi.comrsc.org
Geometry Optimization: The first step in most computational studies is to find the molecule's lowest energy structure. mdpi.comgoogle.com For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. The spirocyclic nature of the molecule, with two fused piperidine (B6355638) rings, suggests that the most stable conformation is a "double-chair" arrangement, minimizing steric strain. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can precisely predict these geometric parameters. researchgate.netrsc.org The optimization process ensures the final structure corresponds to a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. masjaps.com
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles expected from a DFT/B3LYP/6-31G(d) calculation, based on standard values for piperidine and similar saturated heterocycles.
| Parameter | Type | Predicted Value |
| C-C | Bond Length | 1.53 Å |
| C-N | Bond Length | 1.47 Å |
| C-H | Bond Length | 1.09 Å |
| N-H | Bond Length | 1.01 Å |
| C-N-C | Bond Angle | 111.5° |
| C-C-C | Bond Angle | 110.8° |
| C-C(spiro)-C | Bond Angle | 109.5° |
Vibrational Frequencies: Once the geometry is optimized, a frequency calculation can be performed to predict the molecule's infrared (IR) spectrum. youtube.comyoutube.com This analysis identifies the characteristic vibrational modes, such as C-H stretching, N-H stretching, C-N bending, and ring deformations. mdpi.commdpi.com These theoretical spectra are invaluable for interpreting experimental IR data and confirming the presence of specific functional groups. masjaps.com
Table 2: Key Calculated Vibrational Frequencies for this compound (Illustrative) This table shows representative vibrational frequencies. DFT calculations often overestimate frequencies, which are then corrected using a scaling factor.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Stretch | Secondary Amine | ~3350 |
| C-H Stretch | Methylene (B1212753) (CH₂) | 2950 - 2850 |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 |
| C-C Stretch | Alkane Backbone | 1200 - 800 |
NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, calculations would differentiate between the protons and carbons in the α and β positions relative to the nitrogen atoms and the unique spiro carbon. Predicted shifts for the α-protons in the piperidine rings are expected to be downfield compared to the β-protons due to the deshielding effect of the adjacent nitrogen atom. researchgate.netmdpi.com These theoretical predictions are crucial for assigning peaks in experimental NMR spectra and confirming the molecule's structure. rug.nl
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study molecules in their electronically excited states. uzh.chrsc.org It is a primary tool for predicting UV-Vis absorption spectra and understanding photochemical behavior. nih.govarxiv.org
Electronic Absorption Spectra: TDDFT calculates the energies of vertical electronic transitions from the ground state to various excited states. arxiv.orgosti.govresearchgate.net For a saturated molecule like this compound, the primary electronic transitions would likely involve the excitation of an electron from a non-bonding orbital on a nitrogen atom (n) to an anti-bonding sigma orbital (σ). These n → σ transitions typically occur in the far-UV region of the electromagnetic spectrum due to the high energy required.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. irjweb.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized on the nitrogen lone pairs, while the LUMO would be distributed across the C-N and C-C anti-bonding orbitals.
Excited State Properties: Beyond transition energies, TDDFT can be used to calculate the properties of a molecule in its excited state, such as its geometry and dipole moment. nih.gov Upon electronic excitation, a molecule's geometry can change significantly. TDDFT geometry optimizations can reveal the structure of the molecule in its first excited state (S₁), providing insight into its potential photochemical pathways. uzh.ch
Table 3: Predicted Electronic Properties of this compound (Illustrative) This table provides representative energy values for the frontier molecular orbitals and the first electronic transition, as would be calculated by DFT and TDDFT methods.
| Property | Description | Predicted Value (eV) |
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | ~ -6.0 |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | ~ +1.5 |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | ~ 7.5 |
| S₀ → S₁ Transition | Energy of the first singlet excited state (n → σ*) | ~ 6.5 |
Molecular Modeling and Simulation for Conformational Analysis and Dynamics
While quantum mechanics provides deep insight into electronic structure, molecular modeling and simulation techniques are used to explore the physical movements and conformational possibilities of molecules over time.
The this compound structure consists of two six-membered piperidine rings joined at a central spiro carbon. Each ring can, in principle, adopt a chair, boat, or twist-boat conformation. Computational methods can be used to map the conformational energy landscape, which describes the relative energies of these different shapes and the energy barriers to interconversion between them. nih.govresearchgate.net
For this molecule, the most stable conformation is expected to be the one where both rings are in a chair conformation. Due to the spiro linkage, the two rings are roughly perpendicular to each other. This rigid, three-dimensional structure is a key feature of spirocycles. researchgate.net Computational potential energy surface scans, where dihedral angles are systematically rotated and the energy is calculated at each step, can reveal the energy penalties associated with deviations from this low-energy state and identify transition states for ring flipping.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. uakron.edu An MD simulation of this compound, typically placed in a simulated box of solvent like water, can reveal its dynamic behavior. researchgate.net
Such simulations provide insights into:
Conformational Stability: By tracking the molecule's geometry over nanoseconds or microseconds, MD can confirm the stability of the double-chair conformation and observe the frequency and timescale of any conformational changes.
Solvent Interactions: MD can model the hydrogen bonds formed between the amine protons of the spirocycle and surrounding water molecules, as well as the interactions with the nitrogen lone pairs. This helps in understanding the molecule's solubility and how the solvent influences its structure and dynamics.
Principles of Structure-Activity Relationship (SAR) and Rational Design
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govnih.gov Its rigid, three-dimensional nature allows for precise orientation of functional groups into protein binding pockets. tandfonline.com Computational studies are integral to understanding the structure-activity relationships (SAR) that guide the rational design of new drugs based on this core. researchgate.net
A key example is the development of this compound-based antagonists for the γ-aminobutyric acid type A receptor (GABAAR). nih.gov In a study of compounds like 2027 and 018 , molecular modeling was used to understand how they bind to the receptor. soton.ac.uk
Key findings from these SAR studies include:
Importance of the Spirocyclic Core: The rigid spirocyclic structure acts as a central scaffold, holding appended functional groups in a specific spatial arrangement necessary for receptor binding. tandfonline.com
Role of Substituents: The study identified that a spirocyclic benzamide (B126) group was a crucial structural determinant for binding, effectively compensating for the lack of a conventional acidic group found in most GABAAR ligands. nih.govsoton.ac.uk
Rational Design of New Analogs: Based on modeling and SAR data, a simplified analog, m-methylphenyl analog 1e , was designed. This new compound showed improved selectivity for specific GABAAR subtypes (extrasynaptic α4βδ) over others. nih.gov This demonstrates the power of rational design: by understanding the structural requirements for activity, molecules can be modified to enhance desired properties like potency and selectivity. soton.ac.uk
Computational techniques like molecular docking and pharmacophore modeling are used to visualize how these molecules fit into the GABAAR binding site, guiding further modifications to optimize interactions and improve biological activity. soton.ac.uk
Computational Approaches to Delineating Structural Determinants for Molecular Interactions
Computational methods have been instrumental in elucidating the key structural features of this compound derivatives that govern their molecular interactions, particularly at the GABAAR. A notable study focused on a series of these compounds to understand their binding mechanisms in the absence of a conventional acidic moiety, which is typically required for GABAAR ligand activity. nih.govsoton.ac.uk
The research identified the spirocyclic benzamide portion of the molecule as a crucial structural determinant. nih.govsoton.ac.uk This group is believed to compensate for the lack of a traditional acidic functional group by forming specific interactions within the receptor's binding pocket. nih.govsoton.ac.uk Molecular modeling suggests that the benzamidation of the spirocyclic core provides an essential hydrogen-bonding partner for Arg 67 and facilitates productive π-π stacking interactions with Phe 200 and Phe 46 in the GABAAR binding site. soton.ac.uk
Further computational analysis revealed that the introduction of an m-amidation on the phenyl ring can lead to a significant increase in binding affinity. soton.ac.uk This enhancement is attributed to the formation of a hydrogen bond with Arg 207, along with favorable lipophilic contacts within a relatively inaccessible cavity of the receptor. soton.ac.uk These computational insights have been pivotal in rationalizing the structure-activity relationships (SAR) observed for this class of compounds. soton.ac.uk
Ligand-Based and Structure-Based Design Methodologies
Both ligand-based and structure-based design strategies have been employed in the development of this compound derivatives as GABAAR antagonists. nih.govsoton.ac.uk The design strategy for a series of novel antagonists was initiated from the previously reported potent compounds, 2027 and 018. nih.govsoton.ac.uk
A systematic SAR investigation was designed to identify the essential structural components for binding to the GABAAR and to understand how these compounds compensate for the absence of the typical acidic pharmacophoric element. soton.ac.uk This was achieved through a progressive deconstruction and modification of the lead compound 018, as guided by computational insights. soton.ac.uk The design strategy involved modifications at several key positions of the molecule, including the spirocyclic scaffold and the phenyl ring, to probe the effects of different substituents on binding affinity and selectivity. soton.ac.uk
The structurally simplified m-methylphenyl analog, designated as 1e, emerged from this rational design process with a high binding affinity in the nanomolar range (Ki = 180 nM). nih.govsoton.ac.uk This compound demonstrated superiority over the initial leads in terms of selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes. nih.govsoton.ac.uk The success of this design strategy underscores the power of combining computational modeling with synthetic chemistry to develop novel and selective ligands. nih.govsoton.ac.uk
Computational Docking Studies for Binding Mode Prediction and Analysis
Computational docking studies have been crucial in predicting and analyzing the binding modes of this compound derivatives at the orthosteric binding site of the GABAAR, located at the extracellular β/α interface. soton.ac.uk These studies have provided a structural rationale for the major SAR observations. soton.ac.uk
A preliminary binding mode for compound 018 was established at the β3/α1 interface using the Protein Data Bank (PDB) entry 6HUK. soton.ac.uk The docking simulations predicted key interactions, including hydrogen bonds, electrostatic interactions, π-cation interactions, and π-π interactions, which are critical for the stable binding of the ligand. soton.ac.uk
The docking analysis of a series of analogs helped to elucidate the molecular determinants underlying their binding affinities. soton.ac.uk For instance, the significant increase in affinity upon introducing a phenyl ring and the substantial loss of affinity when replacing a tertiary amide with an amine were rationalized through the predicted binding poses and interactions. soton.ac.uk The combination of SAR analysis and molecular docking allowed for the proposal of a binding mode for compound 2027 and its analogs that successfully interprets the affinity data and provides a platform for the future design of spirocyclic GABAAR antagonists. soton.ac.uk
| Compound Moiety | Interacting Receptor Residue | Type of Interaction |
|---|---|---|
| Spirocyclic Benzamide | Arg 67 | Hydrogen Bonding |
| Spirocyclic Benzamide | Phe 200, Phe 46 | π-π Stacking |
| m-Amido Phenyl Group | Arg 207 | Hydrogen Bonding |
Solvatochromic Studies and Solvent Effects on Photophysical Properties
Based on the conducted literature search, no studies detailing the solvatochromic behavior or the effects of solvents on the photophysical properties of this compound or its derivatives could be located. Therefore, the following subsections cannot be addressed with specific data for this compound.
Application of Empirical Polarity Scales (e.g., Lippert-Mataga, Reichardt, Catalán)
No information is available on the application of empirical polarity scales such as the Lippert-Mataga, Reichardt, or Catalán scales to characterize the solvatochromism of this compound derivatives.
Analysis of Solvent-Dependent Stokes Shift and Fluorescence Quantum Yield
There is no available data concerning the analysis of solvent-dependent Stokes shift or fluorescence quantum yield for any derivatives of this compound.
Applications of 3,9 Diazaspiro 5.5 Undecane Scaffolds in Advanced Chemical Sciences
Role in Supramolecular Chemistry and Host-Guest Complexation
While direct and extensive studies on the role of 3,9-diazaspiro[5.5]undecane in supramolecular and host-guest chemistry are not widely documented, its structural attributes strongly suggest its potential as a valuable building block in these fields. The principles of host-guest chemistry rely on the noncovalent interactions between a larger host molecule and a smaller guest molecule, where the host's preorganized cavity or binding site complements the guest's size and shape. mdpi.com The rigid spirocyclic nature of this compound provides a pre-organized and conformationally restricted scaffold, a key feature for effective molecular recognition. mdpi.com
The two secondary amine groups in the this compound structure are ideal points for the covalent attachment of chromophores, fluorophores, or other recognition motifs to construct more complex host systems. By functionalizing these amine groups, it is possible to create macrocyclic or cage-like structures with well-defined cavities capable of encapsulating guest molecules. The chirality of substituted this compound derivatives could also be exploited for enantioselective recognition of chiral guests. The synthesis of macrocyclic Schiff bases from the condensation of chiral diamines with aromatic dialdehydes has been shown to yield host molecules capable of forming supramolecular systems and exhibiting enantioselective binding of chiral organic guests. chemrxiv.org This suggests a promising avenue for the application of chiral this compound derivatives in the development of novel sensors and separation materials.
Utilization in Materials Science and Polymer Chemistry
The incorporation of spirocyclic units into polymer backbones is a known strategy to enhance the physical and functional properties of materials. The rigid and contorted nature of spiro-compounds can disrupt polymer chain packing, leading to materials with increased solubility, higher thermal stability, and improved gas permeability. For instance, polyimides synthesized from spirobisindane diamine have demonstrated high mechanical and thermal properties, making them suitable for gas separation membranes. rsc.org Similarly, polyamides containing spiroacetal moieties have been developed from renewable resources, exhibiting favorable thermal and mechanical properties. researchgate.net
Following these precedents, this compound holds promise as a novel monomer for the synthesis of advanced polymers. Its diamine functionality allows for its incorporation into polyamides, polyimides, and polyureas through polycondensation reactions. The resulting polymers would be expected to possess a high glass transition temperature (Tg) and enhanced thermal stability due to the rigid spirocyclic core. Furthermore, the introduction of the this compound unit could create microporosity within the polymer matrix, which is a desirable characteristic for applications in gas separation and storage. The synthesis of polyimides from a novel aromatic diamine containing a spiro(4,5-diazafluorene-9,9'-xanthene) unit has resulted in polymers with good thermal stability, solubility, and optical transparency. tandfonline.com
| Polymer Type | Potential Monomer | Anticipated Properties | Potential Applications |
| Polyamide | This compound | High thermal stability, enhanced solubility, improved mechanical strength | High-performance fibers, engineering plastics |
| Polyimide | Diamino-functionalized this compound | Excellent thermal and chemical resistance, good dielectric properties | Gas separation membranes, microelectronics |
| Polyurea | This compound | High tensile strength and tear resistance | Elastomers, coatings |
Development as Ligands in Transition Metal Coordination Chemistry and Catalysis
Chiral diamines are a well-established class of ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The this compound scaffold, particularly in its chiral forms, is an attractive candidate for the development of novel ligands for transition metal-catalyzed reactions. Its C2-symmetric nature is a desirable feature in many asymmetric transformations.
The two nitrogen atoms of this compound can act as a bidentate ligand, chelating to a metal center to form a stable complex. The rigid spirocyclic backbone restricts the conformational flexibility of the resulting metallacycle, which can lead to higher enantioselectivities in catalytic reactions. Novel diamine ligands with a spiro indane-2,2'-pyrrolidine backbone have been successfully employed in the asymmetric Henry reaction, achieving excellent enantioselectivity. acs.org This demonstrates the potential of spirocyclic diamines in creating effective chiral catalysts.
The development of such ligands based on the this compound core could find applications in a wide range of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modular nature of the scaffold allows for the tuning of the steric and electronic properties of the ligand by introducing substituents on the nitrogen atoms or the spirocyclic framework, enabling the optimization of the catalyst for a specific transformation.
| Catalytic Reaction | Metal Center | Potential Advantages of this compound Ligand |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | High enantioselectivity due to rigid chiral environment |
| Asymmetric Hydrosilylation | Rhodium, Platinum | Control of stereochemistry in the formation of chiral alcohols and silanes |
| Asymmetric C-C Bond Formation | Palladium, Copper, Nickel | Enhanced catalytic activity and stereocontrol |
Strategic Scaffolds for Combinatorial Chemistry Library Development and Diversity-Oriented Synthesis
The two secondary amine groups serve as convenient points for the introduction of a wide range of building blocks, allowing for the exploration of a vast chemical space. A review on the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, a constitutional isomer of this compound, highlights the synthesis of a 13-compound library of 4,5-indole-fused 1,9-diazaspiro[5.5]undecanes. dtic.mil This work exemplifies how the diazaspiro[5.5]undecane core can be utilized to generate a library of compounds with potential biological activity. dtic.mil
In a diversity-oriented synthesis approach, the this compound scaffold can be used as a starting point to generate a variety of molecular skeletons through a series of branching reaction pathways. The inherent chirality of substituted derivatives can further enhance the structural diversity of the library. The synthesis of such libraries can be facilitated by solid-phase synthesis techniques, where the scaffold is attached to a solid support, allowing for the use of excess reagents and simplified purification.
Precursors and Linkers for Specialized Organic Syntheses (e.g., PROTAC Linkers)
One of the most significant and recent applications of the this compound scaffold is its use as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs). tandfonline.com PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. researchgate.net This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome. tandfonline.com
The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition determine the geometry of the ternary complex. researchgate.netnih.gov The this compound scaffold has emerged as a valuable rigid linker due to its ability to pre-organize the two ligands in a favorable conformation for ternary complex formation. tandfonline.com The rigidity of the spirocyclic core reduces the entropic penalty associated with the binding event, potentially leading to higher degradation efficiency. Several studies have reported the use of spiro-based linkers, including this compound, in the design of potent PROTACs. tandfonline.com These rigid linkers are designed to increase the stability of PROTACs by stabilizing their structural and metabolic properties. tandfonline.com For example, this compound-3-carboxylic acid has been utilized as a linker for the synthesis of a c-Met degrader. acs.org
| PROTAC Target | E3 Ligase Ligand | Linker Component | Key Finding |
| c-Met | Not specified | This compound-3-carboxylic acid | Serves as a linker for the synthesis of a PROTAC degrader. acs.org |
| Various | VHL, CRBN | Spiro-based linkers (including this compound) | Rigid linkers can increase the stability and degradation potency of PROTACs. tandfonline.com |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies with Reduced Environmental Impact
Traditional multi-step syntheses of spirocyclic systems often involve harsh reaction conditions, stoichiometric reagents, and significant solvent waste, posing environmental concerns. The future of 3,9-diazaspiro[5.5]undecane synthesis lies in the adoption of green chemistry principles to develop more efficient and sustainable methodologies.
Emerging research for related spiro compounds has highlighted the utility of energy-efficient techniques such as microwave irradiation and ultrasound irradiation. These methods can accelerate reaction times, improve yields, and reduce the need for high-boiling-point solvents. For instance, facile and efficient approaches for synthesizing diazaspiro[5.5]undecane-trione derivatives have been successfully devised using ultrasound. Furthermore, microwave-assisted organic synthesis has been shown to be an environmentally friendly and energy-efficient process for preparing similar spiro structures. The application of these techniques to the core this compound scaffold is a logical and crucial next step.
Future research will likely focus on:
Catalytic Processes: Developing novel catalytic systems, including enzymatic and organocatalytic methods, to replace less environmentally friendly reagents.
One-Pot Reactions: Designing tandem or domino reaction sequences that minimize intermediate purification steps, thereby reducing solvent consumption and waste generation.
Alternative Solvents: Exploring the use of benign solvent systems, such as water, ionic liquids, or supercritical fluids, to replace conventional volatile organic compounds.
Exploration of Unconventional Derivatization Strategies to Access New Chemical Space
While derivatization of the this compound core has been pivotal in developing potent bioactive agents, future work will delve into more unconventional strategies to explore new and diverse chemical space. The goal is to move beyond simple substitutions and create libraries of compounds with greater structural and functional diversity.
Recent structure-activity relationship (SAR) studies on GABA-A receptor antagonists provide a template for this exploration. Researchers have employed a "progressive deconstruction" of complex lead compounds to understand the key structural determinants for activity. This involves systematically removing or modifying moieties to probe their contribution. researchgate.netsoton.ac.uk Future strategies could expand on this by:
Scaffold Remodelling: Applying ring addition, cleavage, and expansion reactions to the parent tricycle to generate structurally distinct, sp³-rich scaffolds. researchgate.netwhiterose.ac.uk This "top-down" approach can rapidly generate novel core structures with unique three-dimensional arrangements.
Bioisosteric Replacement: Moving beyond traditional isosteres to replace key functional groups or entire ring systems with unconventional bioisosteres. For example, exploring the replacement of a common piperazine moiety with various diazaspiroalkanes to modulate physicochemical properties like logD and metabolic stability. mdpi.combldpharm.com
Asymmetric Synthesis: Developing robust asymmetric syntheses to introduce chirality, allowing for the preparation of enantiomerically pure derivatives. This is critical as stereochemistry often plays a deciding role in biological activity and selectivity.
A summary of derivatization points on the this compound scaffold based on recent research is presented below.
| Modification Site | Type of Modification | Resulting Compound Class | Research Focus |
| N3/N9 Positions | Benzamidation, Amidation | Amidated Analogs | GABA-A Receptor Antagonists researchgate.net |
| Spirocyclic Core | Deconstruction/Simplification | Simplified Analogs | SAR Determination researchgate.netsoton.ac.uk |
| N3/N9 Positions | Alkylation, Arylation | N-Substituted Derivatives | σ2 Receptor Ligands mdpi.com |
| Core Structure | Ring Cleavage/Expansion | Remodelled Scaffolds | Accessing New Chemical Space researchgate.netwhiterose.ac.uk |
Integration of Advanced Computational Approaches for De Novo Design and Mechanistic Insights
The integration of computational chemistry is set to revolutionize the design of novel this compound derivatives. While already used to rationalize SAR data, the future lies in a more predictive, de novo design approach. Molecular docking studies have been successfully applied to propose binding modes for antagonists at the GABA-A receptor, providing a platform to exploit the spirocyclic scaffold for exploring chemical space. researchgate.netsoton.ac.uk
Future computational efforts will likely involve:
De Novo Design Algorithms: Utilizing sophisticated algorithms to design novel ligands from the ground up, tailored to fit the specific topology and chemical environment of a target binding site. rsc.org
Molecular Dynamics (MD) Simulations: Employing MD simulations to understand the dynamic behavior of the ligand-receptor complex, providing deeper mechanistic insights into binding kinetics and conformational changes that are not apparent from static docking models.
Machine Learning and AI: Leveraging machine learning models trained on existing SAR data to predict the activity of virtual compounds, allowing for the rapid in silico screening of vast virtual libraries before committing to synthetic efforts.
These advanced computational tools will not only accelerate the design process but also provide a more profound understanding of the molecular interactions that govern the biological activity of this compound class, enabling a more rational and efficient design strategy. researchgate.net
Synergistic Application with High-Throughput Screening for Accelerated Chemical Discovery
The combination of advanced synthetic strategies and high-throughput screening (HTS) presents a powerful paradigm for accelerating the discovery of new bioactive this compound derivatives. As derivatization techniques generate increasingly large and diverse compound libraries, HTS becomes essential for rapidly identifying "hit" compounds with desired biological activities.
HTS has been effectively used to screen vast chemical libraries (over 10,000 compounds) to identify novel substrates for biological targets like P-glycoprotein. bldpharm.com This demonstrates the capacity of HTS to efficiently triage large collections of molecules. The future synergy for the this compound class involves a feedback loop:
Library Synthesis: Unconventional derivatization and scaffold remodeling are used to generate a diverse library of spirocyclic compounds.
HTS Campaign: The library is screened against a panel of biological targets to identify initial hits. aip.org
Computational Analysis: Hits are analyzed using computational tools to build predictive SAR models.
Focused Synthesis: New, more potent, and selective analogs are designed based on the HTS and computational data and are synthesized for the next round of screening.
This iterative cycle of synthesis, screening, and computational design will dramatically shorten the timeline for discovering lead compounds for a wide range of therapeutic targets.
Potential in Advanced Functional Materials and Molecular Devices
Beyond its established role in medicinal chemistry, the this compound scaffold possesses intrinsic structural properties that make it a compelling candidate for applications in materials science. The spiro-linkage enforces a rigid, three-dimensional geometry with two molecular planes oriented orthogonally. This unique architecture is highly sought after in the design of advanced functional materials.
The "spiro concept" has been successfully used to improve the morphological stability of low-molar-mass organic materials, leading to the formation of stable organic glasses with high glass transition temperatures (Tg). researchgate.netacs.org This property is crucial for creating robust thin films for electronic devices. While this compound itself has not yet been explored in this context, its scaffold is analogous to other spiro compounds used in:
Organic Electronics: Spiro compounds are central to organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. They are used as charge transport materials (for both holes and electrons) and as fluorescent emitters. researchgate.net The spiro core helps prevent crystallization and ensures the formation of high-quality amorphous films. acs.org
Molecular Devices: The rigid, well-defined structure of spirocyclic systems makes them attractive building blocks for molecular switches and sensors, where precise control over molecular geometry is essential for function.
Future research could explore the synthesis of conjugated derivatives of this compound, where the core scaffold provides morphological stability and the conjugated substituents provide the desired electronic or optical properties. This represents a largely untapped research avenue that could bridge the gap between medicinal chemistry and materials science for this versatile compound.
Q & A
Q. How is computational chemistry applied to predict spirocyclic compound reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model solvation effects and conformational flexibility. QSAR models link substituent effects to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
